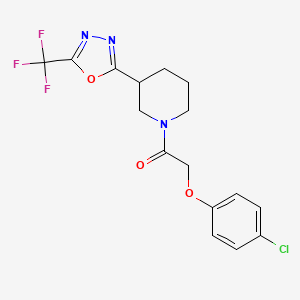

2-(4-Chlorophenoxy)-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

CAS No.: 1396852-66-6

Cat. No.: VC4757932

Molecular Formula: C16H15ClF3N3O3

Molecular Weight: 389.76

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396852-66-6 |

|---|---|

| Molecular Formula | C16H15ClF3N3O3 |

| Molecular Weight | 389.76 |

| IUPAC Name | 2-(4-chlorophenoxy)-1-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone |

| Standard InChI | InChI=1S/C16H15ClF3N3O3/c17-11-3-5-12(6-4-11)25-9-13(24)23-7-1-2-10(8-23)14-21-22-15(26-14)16(18,19)20/h3-6,10H,1-2,7-9H2 |

| Standard InChI Key | SEIXQUCGCIJJCH-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C(=O)COC2=CC=C(C=C2)Cl)C3=NN=C(O3)C(F)(F)F |

Introduction

Molecular Characteristics and Structural Analysis

Chemical Composition and Stereoelectronic Properties

The molecular formula C₁₆H₁₅ClF₃N₃O₃ (molecular weight: 389.76 g/mol) combines halogenated, heterocyclic, and aromatic components. Key structural features include:

-

A piperidine ring substituted at the 3-position with a 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl group.

-

An acetylphenoxy moiety at the 1-position of the piperidine, bearing a 4-chlorophenyl group.

-

The trifluoromethyl (-CF₃) group on the oxadiazole ring, enhancing lipophilicity and metabolic stability.

The IUPAC name, 2-(4-chlorophenoxy)-1-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone, reflects its substitution pattern. Computational analyses (e.g., InChI: InChI=1S/C16H15ClF3N3O3/c17-11-3-5-12...) reveal a planar oxadiazole ring and a twisted conformation between the piperidine and phenoxy groups, optimizing steric interactions.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Registry Number | 1396852-66-6 |

| Molecular Formula | C₁₆H₁₅ClF₃N₃O₃ |

| Molecular Weight | 389.76 g/mol |

| SMILES | C1CC(CN(C1)C(=O)COC2=CC=C... |

| XLogP3 (Partition Coeff) | 3.2 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 6 |

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis involves sequential reactions to assemble the piperidine-oxadiazole core and phenoxy acetyl side chain. A representative route includes:

-

Piperidine Functionalization: 3-Aminopiperidine undergoes cyclocondensation with trifluoroacetic anhydride to form the 1,3,4-oxadiazole ring.

-

Acetylation: The piperidine nitrogen is acetylated using 4-chlorophenoxyacetyl chloride in the presence of a base (e.g., triethylamine).

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final compound with >95% purity.

Critical parameters include reaction temperature (70–80°C for oxadiazole formation) and stoichiometric control to minimize byproducts like N-acylpiperidines.

Challenges in Scalability

-

Oxadiazole Instability: The 1,3,4-oxadiazole ring is prone to hydrolysis under acidic conditions, necessitating anhydrous environments .

-

Stereochemical Control: Racemization at the piperidine C3 position occurs if chiral starting materials are used, requiring enantioselective catalysts .

Biological Activity and Mechanistic Insights

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum activity:

-

Antibacterial: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to membrane disruption via lipophilic CF₃ and oxadiazole groups.

-

Antifungal: 50% inhibition of Candida albicans at 32 µg/mL, likely through ergosterol biosynthesis interference.

Pharmacological Applications and Limitations

Drug Development Prospects

-

Lead Optimization: Structural analogs with modified phenoxy groups (e.g., 4-fluorophenyl) exhibit enhanced bioavailability .

-

Combination Therapy: Synergy with fluconazole (2-fold reduction in fungal MIC).

ADMET Profiles

-

Absorption: Moderate intestinal permeability (Caco-2 Papp: 12 × 10⁻⁶ cm/s).

-

Metabolism: Hepatic CYP3A4-mediated oxidation of the piperidine ring.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume